molecular formula C23H21FN4O2 B10935994 N-[2-(dimethylamino)ethyl]-3-(4-fluorophenyl)-6-phenyl[1,2]oxazolo[5,4-b]pyridine-4-carboxamide

N-[2-(dimethylamino)ethyl]-3-(4-fluorophenyl)-6-phenyl[1,2]oxazolo[5,4-b]pyridine-4-carboxamide

Cat. No.: B10935994
M. Wt: 404.4 g/mol
InChI Key: OMEOSRKJECRSSR-UHFFFAOYSA-N
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Description

N~4~-[2-(DIMETHYLAMINO)ETHYL]-3-(4-FLUOROPHENYL)-6-PHENYLISOXAZOLO[5,4-B]PYRIDINE-4-CARBOXAMIDE is a complex organic compound with a unique structure that combines several functional groups. This compound is of interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N4-[2-(DIMETHYLAMINO)ETHYL]-3-(4-FLUOROPHENYL)-6-PHENYLISOXAZOLO[5,4-B]PYRIDINE-4-CARBOXAMIDE typically involves multiple steps, including the formation of the isoxazole ring, the introduction of the fluorophenyl and phenyl groups, and the attachment of the dimethylaminoethyl side chain. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for the successful synthesis of this compound.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. Techniques such as continuous flow synthesis and the use of advanced catalysts can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

N~4~-[2-(DIMETHYLAMINO)ETHYL]-3-(4-FLUOROPHENYL)-6-PHENYLISOXAZOLO[5,4-B]PYRIDINE-4-CARBOXAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can modify the functional groups, potentially altering the compound’s properties.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions, including temperature, solvent, and pH, play a significant role in determining the outcome of these reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of derivatives with different functional groups.

Scientific Research Applications

N~4~-[2-(DIMETHYLAMINO)ETHYL]-3-(4-FLUOROPHENYL)-6-PHENYLISOXAZOLO[5,4-B]PYRIDINE-4-CARBOXAMIDE has several scientific research applications:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules.

    Biology: It may have potential as a biochemical probe or in the study of biological pathways.

    Medicine: Research is ongoing to explore its potential therapeutic properties, including its use as a drug candidate.

    Industry: The compound can be used in the development of new materials or as a catalyst in various industrial processes.

Mechanism of Action

The mechanism of action of N4-[2-(DIMETHYLAMINO)ETHYL]-3-(4-FLUOROPHENYL)-6-PHENYLISOXAZOLO[5,4-B]PYRIDINE-4-CARBOXAMIDE involves its interaction with specific molecular targets. These interactions can modulate biological pathways, leading to various effects. The exact molecular targets and pathways involved are subjects of ongoing research.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other isoxazole derivatives and compounds with fluorophenyl and phenyl groups. Examples include:

Uniqueness

N~4~-[2-(DIMETHYLAMINO)ETHYL]-3-(4-FLUOROPHENYL)-6-PHENYLISOXAZOLO[5,4-B]PYRIDINE-4-CARBOXAMIDE is unique due to its specific combination of functional groups and its potential applications in multiple fields. Its structure allows for diverse chemical reactions and interactions, making it a valuable compound for scientific research.

Properties

Molecular Formula

C23H21FN4O2

Molecular Weight

404.4 g/mol

IUPAC Name

N-[2-(dimethylamino)ethyl]-3-(4-fluorophenyl)-6-phenyl-[1,2]oxazolo[5,4-b]pyridine-4-carboxamide

InChI

InChI=1S/C23H21FN4O2/c1-28(2)13-12-25-22(29)18-14-19(15-6-4-3-5-7-15)26-23-20(18)21(27-30-23)16-8-10-17(24)11-9-16/h3-11,14H,12-13H2,1-2H3,(H,25,29)

InChI Key

OMEOSRKJECRSSR-UHFFFAOYSA-N

Canonical SMILES

CN(C)CCNC(=O)C1=CC(=NC2=C1C(=NO2)C3=CC=C(C=C3)F)C4=CC=CC=C4

Origin of Product

United States

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